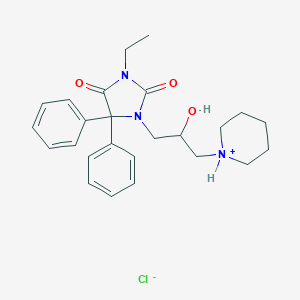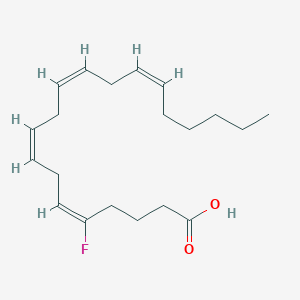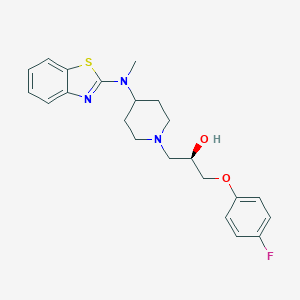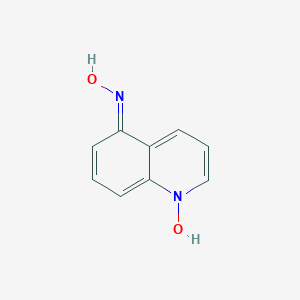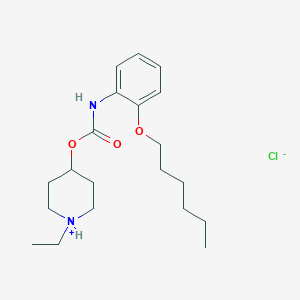
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate, also known as carvedilol, is a non-selective beta blocker that is used for the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. Carvedilol is a racemic mixture of two enantiomers, S-carvedilol and R-carvedilol. It was first synthesized in 1978 by the pharmaceutical company Searle.
作用机制
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. It also has alpha-adrenergic blocking activity, which results in vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress, inflammation, and apoptosis in cardiac cells. It also improves endothelial function and reduces the risk of atherosclerosis. Carvedilol has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate has some limitations for use in laboratory experiments. It has a short half-life, which can make it difficult to maintain consistent drug levels. It also has significant inter-individual variability in its pharmacokinetics, which can make it difficult to compare results between individuals.
未来方向
There are several future directions for research on 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Carvedilol has been shown to have neuroprotective effects in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Carvedilol has been shown to have anti-proliferative effects in cancer cells, and it may have potential as an adjunct therapy in cancer treatment. Finally, there is interest in the development of new formulations of this compound that can improve its bioavailability and reduce its inter-individual variability.
合成方法
The synthesis of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate involves the reaction of 3-(9H-carbazol-4-yl)propanoic acid with 2-(2-methoxyphenoxy)ethylamine to form 2-(3-(9H-carbazol-4-yl)propyl)phenoxyethylamine. This intermediate is then reacted with propylamine to form 1-(2-(3-(9H-carbazol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol. The final step involves the reaction of this intermediate with fumaric acid to form the fumarate salt of this compound.
科学研究应用
Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. Carvedilol has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
109920-85-6 |
|---|---|
分子式 |
C50H64N4O8 |
分子量 |
849.1 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/2C23H30N2O2.C4H4O4/c2*1-2-14-24-16-20(26)17-27-23-12-4-3-7-19(23)10-5-8-18-9-6-11-22-21(18)13-15-25-22;5-3(6)1-2-4(7)8/h2*3-4,6-7,9,11-13,15,20,24-26H,2,5,8,10,14,16-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI 键 |
VZOLHIFCBXKDMD-WXXKFALUSA-N |
手性 SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
同义词 |
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumara te |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



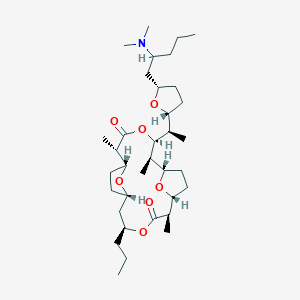
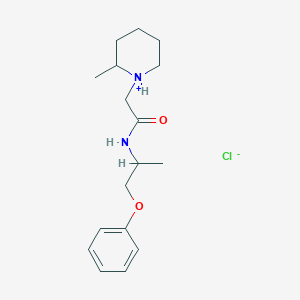
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

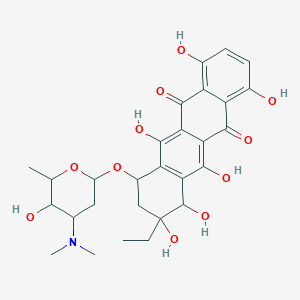
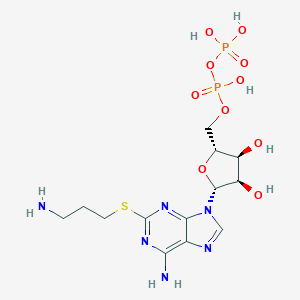
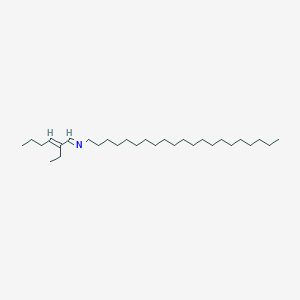
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
